molecular formula C10H10O3 B1618877 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- CAS No. 54549-75-6

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

Cat. No. B1618877
Key on ui cas rn: 54549-75-6
M. Wt: 178.18 g/mol
InChI Key: POBJBWINAQGAEP-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

A mixture of 6,7-dihydroxytetralone (1 g), cesium carbonated (2.75 g), bromochloromethane (0.549 cm3) and acetonitrile (20 cm3) was heated to reflux with continual stirring for 4 h. Upon cooling, the resulting suspension was filtered through a pad of Dicalite® which was then washed further with ethyl acetate (50 cm3). The crude product was then purified by column chromatography (silica, eluting with dichloromethane) to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.549 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[C:8](=[O:13])[CH2:7][CH2:6][CH2:5]2.[Cs].Br[CH2:16]Cl>C(#N)C>[O:1]1[C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][C:11]=2[O:12][CH2:16]1)[C:8](=[O:13])[CH2:7][CH2:6][CH2:5]3 |^1:13|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cs]
Step Two
Name
Quantity
0.549 mL
Type
reactant
Smiles
BrCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with continual stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered through a pad of Dicalite® which
WASH
Type
WASH
Details
was then washed further with ethyl acetate (50 cm3)
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography (silica, eluting with dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1COC2=C1C=C1CCCC(C1=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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